5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
This compound features a thiophene core substituted with a chlorine atom at position 5 and a carboxamide group at position 2. The carboxamide is further functionalized with a 3-(dimethylamino)propyl chain and a 4-methoxy-substituted benzo[d]thiazole moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
5-chloro-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2.ClH/c1-21(2)10-5-11-22(17(23)14-8-9-15(19)25-14)18-20-16-12(24-3)6-4-7-13(16)26-18;/h4,6-9H,5,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQQMCVWTXPIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride , identified by its CAS number 1215375-05-5 , is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 446.4 g/mol . The compound features a thiophene ring, a thiazole moiety, and a dimethylamino functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1215375-05-5 |
| Molecular Formula | C18H21ClN3O2S |
| Molecular Weight | 446.4 g/mol |
| Structure | See Figure 1 below |
Anticancer Properties
Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer activity. For instance, compounds with similar substituents have shown inhibitory effects on various cancer cell lines, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
- MDA-MB-468 (breast cancer)
In particular, compounds with methoxy substitutions have demonstrated enhanced potency against these cell lines due to their ability to interfere with tubulin polymerization, a critical process in cell division.
The proposed mechanism of action involves the inhibition of tubulin polymerization, which is essential for mitosis. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells. The IC50 values for related compounds have been reported in the range of 0.29 to 1.48 μM , indicating potent activity against targeted cancer cell lines .
Study on Tubulin Inhibition
A notable study investigated the effects of related compounds on tubulin polymerization. It was found that at concentrations around 1 µM , these compounds significantly inhibited tubulin assembly, leading to an accumulation of cells in the G2/M phase of the cell cycle. This effect was corroborated by fluorescence-based assays demonstrating nearly complete inhibition of tubulin assembly .
Comparative Analysis
The following table summarizes the IC50 values for various compounds structurally related to the target compound:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | A549 | 0.29 |
| Compound B | HeLa | 0.56 |
| Compound C | MDA-MB-468 | 1.48 |
| 5-chloro-N-(3-(dimethylamino)propyl)... | Various | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared with analogs based on core scaffolds, substituents, and physicochemical properties.
Structural Analogues from Literature
A. Pyrazole-Based Carboxamides ()
Compounds 3a–3p in are pyrazole-4-carboxamides with aryl/heteroaryl substituents. Key differences include:
- Core Structure : Pyrazole (3a–3p) vs. thiophene (target compound).
- Substituents : Compounds 3a–3p feature phenyl, chlorophenyl, or fluorophenyl groups, while the target compound has a 4-methoxybenzo[d]thiazole.
- Physical Properties :
| Compound | Yield (%) | Melting Point (°C) | Molecular Weight ([M+H]⁺) |
|---|---|---|---|
| 3a | 68 | 133–135 | 403.1 |
| 3d | 71 | 181–183 | 421.0 |
| Target | N/A | N/A | ~494.4 (calculated) |
The target’s higher molecular weight (vs. 403–437 for pyrazoles) reflects its extended benzothiazole substituent.
B. Benzothiazole Derivatives ()
- 1052530-89-8 (): Shares the benzo[d]thiazole-2-carboxamide scaffold and dimethylaminopropyl group but lacks the thiophene core. Likely differences in solubility and bioactivity due to core structure.
- 1216418-08-4 (): Contains a nitrobenzothiazole and thioacetamide group. The nitro group may reduce solubility compared to the target’s methoxy group .
Substituent Effects
- 4-Methoxybenzo[d]thiazole : Enhances electron density and solubility vs. chlorophenyl or nitro groups in analogs.
- Dimethylaminopropyl Chain: Increases basicity, aiding salt formation (hydrochloride) for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
